1-Tosylindoline-2,3-dione
Description
1-Tosylindoline-2,3-dione is a sulfonated derivative of isatin (indoline-2,3-dione), synthesized via N-tosylation of the parent compound. The reaction involves treating isatin with p-toluenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine), followed by purification through extraction and crystallization . Its structural confirmation is supported by <sup>1</sup>H NMR data (500 MHz, DMSO-d6), which reveals characteristic peaks for the tosyl group (aromatic protons at ~7.7 ppm) and the indoline backbone . This compound serves as a key intermediate in organic synthesis, particularly in Friedel-Crafts reactions for accessing pharmacologically relevant scaffolds .
Properties
Molecular Formula |
C15H11NO4S |
|---|---|
Molecular Weight |
301.3 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonylindole-2,3-dione |
InChI |
InChI=1S/C15H11NO4S/c1-10-6-8-11(9-7-10)21(19,20)16-13-5-3-2-4-12(13)14(17)15(16)18/h2-9H,1H3 |
InChI Key |
UVLLCAOKAHVEJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)C2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Tosylindoline-2,3-dione typically involves the reaction of indoline derivatives with tosyl chloride under specific conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and product quality. These methods often employ similar reagents and conditions but are optimized for large-scale production.
Chemical Reactions Analysis
1-Tosylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding indoline derivatives.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce indoline derivatives .
Scientific Research Applications
1-Tosylindoline-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: This compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: Researchers use this compound to study enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-Tosylindoline-2,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The tosyl group enhances the compound’s binding affinity to these targets, facilitating its biological activity. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access .
Comparison with Similar Compounds
Pharmacological and Functional Insights
- Receptor Affinity : Unlike benzoxazolone derivatives (Kiσ1 = 2.6–30 nM), 1-Tosylindoline-2,3-dione and its analogs (e.g., indolin-2,3-dione series) exhibit poor σ1 receptor affinity (Kiσ1 > 844 nM) but high σ2 selectivity (Kiσ2 = 42 nM, Kiσ1/Kiσ2 > 72) . The tosyl group may sterically hinder σ1 binding while enhancing σ2 interactions.
- Antimicrobial Activity : Alkylated indoline-2,3-diones (e.g., 1-dodecyl derivatives) demonstrate superior antifungal activity compared to this compound, likely due to increased lipophilicity from long alkyl chains .
- Neuropharmacology: Quinoxaline-2,3-diones (CNQX, DNQX) are potent AMPA antagonists but require structural optimization for clinical use, whereas this compound derivatives remain underexplored in this context .
Physicochemical Properties
- Lipophilicity : Piperazine-2,3-diones (ClogP ~2.5–3.5) and alkylated indoline derivatives (ClogP > 4.0) are more lipophilic than this compound (ClogP ~1.8), impacting their tissue penetration and bioavailability .
- Crystallography: The tosyl group in this compound induces planar geometry, while alkylated derivatives adopt nonplanar conformations due to steric effects from long chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
